(6-methoxy-1H-indol-2-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone
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Overview
Description
The compound (6-methoxy-1H-indol-2-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone is a complex organic molecule that features an indole core, a pyridine ring with a trifluoromethyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methoxy-1H-indol-2-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide.
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized using various methods, including the Hantzsch pyridine synthesis.
Coupling Reactions: The indole and pyridine moieties are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling.
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the azetidine ring with the indole-pyridine moiety to form the target compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(6-methoxy-1H-indol-2-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
(6-methoxy-1H-indol-2-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone: has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential anticancer, antiviral, or antimicrobial activities.
Pharmacology: It can be studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structure may be useful in developing new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of (6-methoxy-1H-indol-2-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carbinol and indomethacin share the indole core and have similar biological activities.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine share the pyridine ring and have various biological functions.
Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid share the azetidine ring and have unique chemical properties.
Uniqueness
(6-methoxy-1H-indol-2-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone: is unique due to the combination of its structural features, including the indole core, pyridine ring with a trifluoromethyl group, and azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3/c1-27-12-6-5-11-7-15(23-14(11)8-12)18(26)25-9-13(10-25)28-17-4-2-3-16(24-17)19(20,21)22/h2-8,13,23H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYUCFKIBOGNFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)OC4=CC=CC(=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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